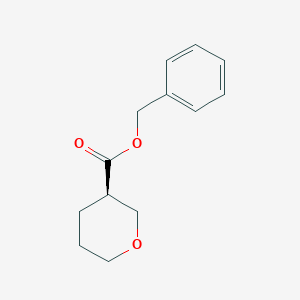

benzyl (3R)-tetrahydropyran-3-carboxylate

Description

Benzyl (3R)-tetrahydropyran-3-carboxylate is a chiral ester derivative of tetrahydropyran-3-carboxylic acid, characterized by a benzyl ester group and a six-membered oxygen-containing heterocyclic ring (tetrahydropyran) with an (R)-configuration at the 3-position. This compound is of significant interest in organic synthesis, particularly as a chiral building block for pharmaceuticals, agrochemicals, and asymmetric catalysis. Its stereochemical integrity and lipophilic nature make it valuable in designing drug candidates with enhanced bioavailability or targeted delivery systems.

Synthesis typically involves the esterification of tetrahydropyran-3-carboxylic acid with benzyl alcohol under acidic or coupling conditions (e.g., DCC/DMAP). The (3R) enantiomer is often resolved via chiral chromatography or enzymatic methods to ensure enantiopurity .

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

benzyl (3R)-oxane-3-carboxylate |

InChI |

InChI=1S/C13H16O3/c14-13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |

InChI Key |

KJVDXMGNDGFNOF-GFCCVEGCSA-N |

Isomeric SMILES |

C1C[C@H](COC1)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(COC1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3R)-tetrahydropyran-3-carboxylate typically involves the esterification of (3R)-tetrahydropyran-3-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as tetrabutylammonium iodide (TBAI) can be employed to promote the esterification reaction under mild conditions, ensuring high purity and yield of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, to form benzaldehyde derivatives.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Benzyl alcohol or benzyl alkane derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol

- CAS Number : 1629681-73-7

- PubChem CID : 140659056

The compound features a tetrahydropyran ring, which is known for its versatility in organic synthesis and pharmacological applications. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Pharmaceutical Applications

Benzyl (3R)-tetrahydropyran-3-carboxylate has been explored for its potential pharmacological properties. Notably, it has been implicated in the development of compounds with antithrombotic activity. Research indicates that derivatives of tetrahydrofuran, including this compound, can be utilized to create pharmaceutical compositions that inhibit Factor Xa and related serine proteases .

Case Study: Antithrombotic Activity

A study highlighted the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which demonstrated significant antithrombotic effects. The high optical purity of these compounds is crucial for their efficacy and safety in therapeutic applications .

Synthetic Applications

The unique structure of this compound makes it an important building block in organic synthesis. It serves as a precursor for various chemical transformations, including:

- Synthesis of Chiral Auxiliaries : The compound can be used to produce chiral auxiliaries that facilitate asymmetric synthesis, which is vital for creating enantiomerically pure pharmaceuticals .

- Formation of Complex Molecules : Its ability to undergo further reactions allows chemists to construct complex molecular frameworks, which are often required in drug development and material science .

Recent studies have indicated that this compound and its derivatives exhibit biological activities such as anti-inflammatory and analgesic effects. For instance, compounds derived from this structure have been shown to act as fatty acid binding protein inhibitors, which are involved in various metabolic processes .

Case Study: Anti-inflammatory Effects

Research on related compounds demonstrated their efficacy in rodent models for visceral pain and inflammation, suggesting potential therapeutic applications for conditions like arthritis or neuropathic pain .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical | Development of antithrombotic agents; inhibition of Factor Xa |

| Organic Synthesis | Building block for chiral auxiliaries; precursor for complex molecular structures |

| Biological Activity | Anti-inflammatory and analgesic properties; fatty acid binding protein inhibition |

Mechanism of Action

The mechanism of action of benzyl (3R)-tetrahydropyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets through hydrophobic interactions and π-π stacking. The tetrahydropyran ring provides additional stability and specificity to the compound’s interactions, facilitating its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Group Comparison

Key Observations :

- Ring Size and Rigidity : The target compound’s tetrahydropyran core (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered) in the analogue from . This affects steric interactions in catalytic or receptor-binding applications.

- Stereochemical Impact : The (3R) configuration in the target compound vs. the (S)-configuration in the pyrrolidine derivative may lead to divergent enantioselectivity in reactions or biological activity .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Insights :

- The target compound’s lipophilicity makes it suitable for organic-phase reactions or lipid-based drug formulations, contrasting with the hydrophilic, sulfated analogue in , which may serve as a glycosylation intermediate .

- The pyrrolidine analogue’s lower thermal stability (melting point ~100°C) suggests limitations in high-temperature applications compared to the more robust tetrahydropyran backbone .

Biological Activity

Benzyl (3R)-tetrahydropyran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring system with a benzyl ester functional group. Its unique structure allows for various chemical interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Interaction : The compound can modulate enzyme activity through competitive inhibition or allosteric modulation, impacting metabolic pathways.

- Hydrolysis : The ester group may undergo hydrolysis, releasing the active carboxylic acid, which can further interact with cellular targets.

- Molecular Interactions : The benzyl group facilitates π-π interactions with aromatic residues in proteins, enhancing binding affinity to target sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound could serve as a lead compound for developing new antibacterial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzyme functions. For instance, it has shown potential as an inhibitor of HIV protease, which is critical for viral maturation and replication .

Anticancer Potential

This compound has been evaluated for anticancer activity against several cancer cell lines. Notable findings include:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 18 |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study focused on the enzyme inhibition properties of this compound revealed that it effectively inhibits key metabolic enzymes involved in cancer metabolism, suggesting potential applications in cancer therapy . -

Antimicrobial Efficacy :

In a comparative study, this compound was found to be more effective than standard antibiotics against resistant bacterial strains, highlighting its potential as a novel antimicrobial agent . -

Synergistic Effects :

Research has shown that when combined with other antimicrobial agents, this compound exhibits synergistic effects, enhancing overall efficacy against multi-drug resistant pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing benzyl (3R)-tetrahydropyran-3-carboxylate, and how do reaction parameters influence yield?

- Answer : The synthesis typically involves stereoselective cyclization or esterification of tetrahydropyran precursors. For example, analogous pyran-2-one derivatives are synthesized via base-catalyzed cyclization of allyl-substituted intermediates, as seen in the preparation of 3-(2-benzoylallyl)pyran-2-one derivatives . Key parameters include:

- Catalyst choice : Chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution can enhance enantiomeric purity .

- Temperature control : Low temperatures (0–5°C) minimize racemization during esterification .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

- Data Table :

| Method | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral catalyst-assisted esterification | 75–85 | ≥90% | |

| Base-mediated cyclization | 60–70 | 70–80% |

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and coupling constants. For example, dihedral angles in pyran rings correlate with splitting patterns (e.g., J = 8–12 Hz for axial-equatorial protons) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in tetrahydro-2H-pyran derivatives .

- Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB .

- Example NMR Data :

| Proton Position | δ (ppm) | Multiplicity | Coupling Constant (J/Hz) |

|---|---|---|---|

| 3R-CH | 4.25 | q | 6.8 |

| Benzyl OCH₂ | 5.12 | s | - |

Q. How does pH affect the stability of this compound in aqueous solutions?

- Answer : The ester group is prone to hydrolysis under acidic/basic conditions . Stability studies on similar esters show:

- pH 2–4 : Slow hydrolysis (t₁/₂ = 24–48 hrs) due to acid-catalyzed ester cleavage .

- pH > 9 : Rapid degradation (t₁/₂ < 1 hr) via nucleophilic attack on the carbonyl .

- Recommendations :

- Store in anhydrous solvents (e.g., THF) at –20°C.

- Use buffered solutions (pH 6–7) for short-term experiments .

Advanced Research Questions

Q. How can computational modeling optimize enantioselective synthesis of this compound?

- Answer :

- Density Functional Theory (DFT) : Predicts transition-state energies for stereochemical outcomes. For instance, dihedral angles in intermediates (e.g., N3—N1—C8—S1 = 124.52°) correlate with enantiomer stability .

- Molecular docking : Screens chiral catalysts by simulating binding affinities to the tetrahydropyran scaffold .

Q. What strategies resolve contradictions between experimental and computational data on molecular geometry?

- Answer : Contradictions often arise from solvent effects or crystal packing forces unaccounted for in gas-phase computations.

- Solution :

Compare X-ray structures (solid-state) with NMR-derived solution structures .

Use PCM (Polarizable Continuum Model) in DFT to simulate solvent interactions .

Q. What role does the benzyl ester group play in modulating the compound’s reactivity in nucleophilic substitutions?

- Answer : The benzyl group acts as a protecting group , stabilizing the carboxylate against nucleophiles. Key findings:

- Steric shielding : Bulky benzyl substituents reduce SN2 reactivity at the carbonyl carbon .

- Electronic effects : Electron-withdrawing groups (e.g., CF₃) on the benzyl ring accelerate hydrolysis .

- Data :

| Substituent | Hydrolysis Rate (k, s⁻¹) |

|---|---|

| Benzyl (unmodified) | 2.1 × 10⁻⁴ |

| 4-CF₃-Benzyl | 5.8 × 10⁻⁴ |

Q. How can researchers design analogues of this compound for targeted bioactivity studies?

- Answer : Focus on scaffold diversification :

- Ring substitution : Introduce halogens (e.g., Cl, F) at the 4-position of the pyran to enhance metabolic stability .

- Ester replacement : Substitute benzyl with tert-butyl or allyl esters to tune lipophilicity .

Methodological Notes

- Stereochemical purity : Monitor via [α]D (optical rotation) and cross-validate with chiral HPLC .

- Scale-up challenges : Use flow chemistry to mitigate exothermicity in cyclization steps .

- Safety : While no GHS hazards are reported for similar esters, handle with standard PPE due to potential irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.